HO-1-IN-1 hydrochloride
CAS No.:
Cat. No.: VC4285849
Molecular Formula: C13H16BrClN2
Molecular Weight: 315.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BrClN2 |
|---|---|
| Molecular Weight | 315.63 g/mol |
| IUPAC Name | 1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride |
| Standard InChI | InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H |
| Standard InChI Key | IUTCFFFBKPGSJF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl |
| Canonical SMILES | C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl |
Introduction
Chemical and Structural Properties of HO-1-IN-1 Hydrochloride
HO-1-IN-1 hydrochloride (C₁₃H₁₆BrClN₂) is a small-molecule inhibitor with a molecular weight of 315.64 g/mol . Its chemical structure comprises a 4-(4-bromophenyl)butyl chain linked to an imidazole ring, which coordinates the heme iron in HO-1 . Key properties include:
Solubility and Stability
-
Solubility: 125 mg/mL in dimethyl sulfoxide (DMSO) and 100 mg/mL in water .
-
Storage: Stable at -20°C for ≥12 months; stock solutions in DMSO remain viable for one month at 4°C .
Structural Features
The compound’s design leverages three critical regions for HO-1 inhibition :
-
Hydrophobic moiety: The 4-bromophenyl group occupies the western hydrophobic pocket of HO-1.
-
Connecting chain: A butyl linker enhances flexibility for optimal binding.
-
Azole ring: The imidazole group coordinates the heme iron, preventing substrate oxidation .
Pharmacological Profile
Enzyme Inhibition
HO-1-IN-1 hydrochloride exhibits selective inhibition of HO-1 over HO-2, with an IC₅₀ of 0.25 μM for HO-1 compared to 32 μM for HO-2 in rat spleen microsomal assays . This selectivity is attributed to differences in the distal helix flexibility between HO isoforms .
| Compound | HO-1 IC₅₀ (μM) | HO-2 IC₅₀ (μM) | Selectivity Ratio (HO-1/HO-2) |
|---|---|---|---|
| HO-1-IN-1 | 0.25 | 32.0 | 128:1 |
| Azalanstat | 5.3 | 24.4 | 4.6:1 |
Data derived from rat spleen microsomal assays .
Cytotoxicity and Therapeutic Window
In cancer cell lines, HO-1-IN-1 demonstrates cytotoxic effects at concentrations >10 μM, correlating with HO-1 overexpression in tumors . No cytotoxicity is observed in non-malignant cells below 25 μM, suggesting a favorable therapeutic index .
Mechanism of Action
Non-Competitive Binding Mode
HO-1-IN-1 binds to the HO-1-heme complex in a non-competitive manner, stabilizing the enzyme in a closed conformation that prevents O₂ binding and heme oxidation . Molecular docking studies using the HO-1/QC-80 co-crystal (PDB: 3HOK) reveal:
-
Iron coordination: The imidazole nitrogen forms a bond with the heme Fe²⁺ .
-
Hydrophobic interactions: The bromophenyl group occupies the western cavity, while the butyl linker aligns with the distal helix .
Disruption of Heme Degradation
By blocking the active site, HO-1-IN-1 inhibits biliverdin and carbon monoxide production, leading to heme accumulation and oxidative stress in cancer cells . This mechanism synergizes with chemotherapeutic agents that induce heme release, such as doxorubicin .
Research Applications
Oncology
HO-1 overexpression in tumors promotes immune evasion by suppressing T-cell activity and enhancing myeloid-derived suppressor cell (MDSC) function . In murine models, HO-1-IN-1 hydrochloride:
-
Enhances checkpoint inhibitor efficacy (e.g., anti-PD-1) by reprogramming the tumor microenvironment .
Neurodegenerative Diseases
HO-1 upregulation in Alzheimer’s and Parkinson’s diseases exacerbates iron accumulation and mitochondrial dysfunction . Preclinical studies suggest that HO-1-IN-1 mitigates neurotoxicity by reducing free iron levels and reactive oxygen species (ROS) .
Synthesis and Structure-Activity Relationships (SAR)
Synthetic Route
HO-1-IN-1 is synthesized via alkylation of 1H-imidazole with 1-(4-bromophenyl)butyl chloride, followed by hydrochloride salt formation . Key intermediates include:
-
4-(4-Bromophenyl)butan-1-ol: Oxidized to the corresponding chloride using thionyl chloride.
-
Imidazole alkylation: Conducted under inert conditions to prevent side reactions .
SAR Insights
-
Imidazole substitution: Replacement with triazole reduces potency (IC₅₀ >1 μM) .
-
Chain length: A four-carbon linker optimizes binding affinity; shorter chains (e.g., propyl) decrease activity .
-
Halogen effects: Bromine at the para position enhances hydrophobic interactions versus chlorine .
Pharmacokinetics and Toxicology
In Vitro Metabolism
HO-1-IN-1 exhibits moderate metabolic stability in human liver microsomes (t₁/₂ = 45 minutes), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme .
Toxicity Profile
Comparative Analysis with Other HO-1 Inhibitors
| Inhibitor | HO-1 IC₅₀ (μM) | HO-2 IC₅₀ (μM) | Selectivity | Clinical Status |
|---|---|---|---|---|
| HO-1-IN-1 | 0.25 | 32.0 | 128:1 | Preclinical |
| Azalanstat | 5.3 | 24.4 | 4.6:1 | Phase II (discontinued) |
| QC-80 | 0.40 | 32.0 | 80:1 | Preclinical |
Data compiled from enzymatic assays .
HO-1-IN-1’s superior selectivity and potency position it as a lead candidate for conditions requiring precise HO-1 modulation.
Recent Advances and Future Directions
Combination Therapies
Co-administration with ferroptosis inducers (e.g., erastin) potentiates cancer cell death by exploiting iron overload from HO-1 inhibition .
Structural Optimization
Scaffold-hopping approaches have yielded analogs with improved blood-brain barrier penetration, enhancing utility in neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume